molecular formula C17H15N3O3S B2578860 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 2034407-89-9

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2578860
CAS No.: 2034407-89-9
M. Wt: 341.39
InChI Key: GDZMQAKJVRXSST-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic hybrid compound designed for advanced pharmacological research, particularly in the field of neurology and therapeutics. Its molecular structure incorporates two pharmaceutically significant motifs: a benzothiophene unit and a pyridine ring. The benzothiophene moiety is a key structural feature in compounds under investigation for their potent interaction with neuronal voltage-sensitive sodium channels (site 2), a recognized mechanism for anticonvulsant and analgesic activity . Research on similar benzothiophene-containing molecules has demonstrated promising broad-spectrum antiseizure properties in maximal electroshock (MES) and 6 Hz seizure models, as well as significant efficacy in alleviating neuropathic pain in formalin-test and oxaliplatin-induced neuropathy models . Concurrently, the pyridinyl component is associated with acetylcholinesterase (AChE) inhibition, a validated therapeutic strategy for counteracting cognitive decline, as evidenced by studies on related N-benzyl pyridine derivatives that show memory-ameliorating effects in scopolamine-induced models of cognitive impairment . The integration of these two pharmacophores into a single hybrid structure positions this compound as a compelling candidate for probing multifaceted mechanisms in conditions like epilepsy, neuropathic pain, and cognitive disorders. Its potential multi-target activity makes it a valuable tool for researchers exploring next-generation therapies for complex neurological diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-14(13-10-24-15-6-2-1-5-12(13)15)9-19-16(22)17(23)20-11-4-3-7-18-8-11/h1-8,10,14,21H,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMQAKJVRXSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Hydroxyethylation: The benzothiophene ring is then functionalized with a hydroxyethyl group using a hydroxyethylating agent under controlled conditions.

    Amidation: The hydroxyethylated benzothiophene is reacted with pyridine-3-carboxylic acid and an amine to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The benzothiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS Number: 2034407-89-9) is of growing interest in pharmaceutical research due to its potential applications in various therapeutic areas. This article explores its scientific research applications, including biological activity, synthesis, and structure-activity relationships.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiophene have shown selective inhibition of tumor growth in preclinical models. Studies have reported that such compounds can induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds related to benzothiophene have demonstrated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, suggesting a moderate level of activity worth further exploration.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests that this compound could have implications in neuroprotective strategies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, spectral data can provide insights into the functional groups present and their interactions within the molecule .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological properties. Variations in substituents on the benzothiophene or pyridine rings can significantly influence its potency and selectivity. For example, modifications that enhance lipophilicity may improve cellular uptake, while those that increase hydrophilicity could enhance solubility in physiological conditions .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name & Reference Molecular Formula Key Structural Features Hypothesized Properties/Bioactivity
Target Compound C₁₈H₁₅N₃O₃S* Benzothiophene, hydroxyethyl, ethanediamide, pyridin-3-yl High lipophilicity (logP ~3.5†), kinase inhibition potential
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide C₁₉H₁₈BrNO₂S Benzothiophene, hydroxyethyl, propanamide, bromophenyl Increased steric bulk (Br substituent); potential CNS activity
Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide) C₁₈H₁₇ClFN₅O₂ Ethanedia mide, carbamimidamido indenyl, chlorofluorophenyl High docking affinity (AutoDock Vina score: -9.2 kcal/mol‡); enzyme inhibition
Compound 6g (N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide) C₂₈H₂₈F₃N₃O Trifluoromethylbenzamide, pyridin-2-yl, tert-butylphenyl Enhanced metabolic stability (CF₃ group); protease inhibition
Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine) C₁₆H₂₀N₂ Pyridyl, propylamine, dimethylamino Antihistamine activity (H₁ receptor antagonism)

*Estimated formula based on structural analysis; †Predicted using fragment-based methods; ‡From .

Key Observations

Benzothiophene vs. Indenyl/Aromatic Cores: The target compound’s benzothiophene group may improve membrane permeability compared to Compound 273’s indenyl core, which has polar carbamimidamido substituents .

Ethanediamide vs. Propanamide/Amine Backbones :

  • The ethanediamide bridge in the target compound and Compound 273 allows dual hydrogen bonding, whereas propanamide () and tertiary amine () backbones limit this capability.

Pyridine Substituents: Pyridin-3-yl (target) vs.

Docking and Bioactivity :

  • Compound 273’s strong AutoDock Vina score (-9.2 kcal/mol) suggests high binding affinity, possibly due to its halogenated aryl group and carbamimidamido motif . The target compound’s pyridin-3-yl group may achieve similar affinity in kinase targets but with distinct interaction patterns.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core , a hydroxyethyl group , and a pyridine moiety , which contribute to its diverse biological properties. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of 344.43 g/mol. The compound's unique structure allows for interactions with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The benzothiophene moiety is known for its ability to modulate enzyme activity, while the hydroxyethyl group enhances solubility and bioavailability, making the compound more effective in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors can influence signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

2. Anticancer Properties

  • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. This potential has made it a candidate for further investigation in cancer therapy.

3. Neuroprotective Effects

  • Some research points to neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neuroinflammation may contribute to its protective role.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
NeuroprotectiveReduces neuroinflammation in animal models

Notable Research

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, noting significant anticancer activity linked to structural modifications similar to those found in this compound. The study emphasized the importance of the benzothiophene core in enhancing biological activity ( ).

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